molecular formula C6H11NS B3282856 N-Thioformylpiperidine CAS No. 7584-63-6

N-Thioformylpiperidine

Cat. No. B3282856
CAS RN: 7584-63-6
M. Wt: 129.23 g/mol
InChI Key: HXYGTCQCDHEVBB-UHFFFAOYSA-N
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Description

N-Thioformylpiperidine is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a member of the piperidine family and has a unique chemical structure that makes it an attractive candidate for drug development. In

Scientific Research Applications

Drug Discovery and Pharmacology

N-Thioformylpiperidine and related compounds play a significant role in drug discovery. The advancement in molecular biology and genomic sciences has a deep impact on drug discovery, particularly in understanding the genetic basis of diseases and identifying potential targets for new medicines (Drews, 2000). Additionally, pharmacogenetic studies of methyltransferase enzymes, which include thiopurine methyltransferase, highlight the role of genetic polymorphisms in influencing drug metabolism and efficacy (Weinshilboum, Otterness, & Szumlanski, 1999).

Synthesis and Biomedical Applications

Research in synthetic chemistry, such as TEMPO-Catalyzed Electrochemical C–H Thiolation, has led to the development of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides, indicating potential applications in pharmaceuticals and organic materials (Qian et al., 2017). Additionally, the study of terahertz (THz) imaging and sensing technologies in medical and security applications suggests the relevance of thio compounds in biomedical research (Wilmink & Grundt, 2011).

Metabolism and Biological Effects

The metabolism of 4-Aminopiperidine drugs, a class of therapeutic agents, by cytochrome P450s, is a crucial area of study. Understanding the N-dealkylation reaction catalyzed by CYP3A4, which involves 4-Aminopiperidines, provides insights into drug metabolism and design (Sun & Scott, 2011). Additionally, the identification of quorum-quenching N-Acyl Homoserine Lactonases from Bacillus species, which are capable of enzymatic inactivation of autoinducer molecules like AHLs, opens new avenues in microbial and pharmaceutical research (Dong et al., 2002).

Antibiotic and Antimicrobial Studies

Further studies on the synthesis and antimicrobial activity of thioformin analogues, including this compound derivatives, have shown broad antimicrobial activities, particularly against gram-positive bacteria. This highlights their potential as antibiotics (Miyagishima, Yamaguchi, & Umino, 1974). The generation of thiocillin variants through prepeptide gene replacement and in vivo processing by Bacillus cereus also underscores the role of thio compounds in antibiotic development (Acker, Bowers, & Walsh, 2009).

properties

IUPAC Name

piperidine-1-carbothialdehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYGTCQCDHEVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Thioformylpiperidine
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Reactant of Route 2
N-Thioformylpiperidine
Reactant of Route 3
N-Thioformylpiperidine
Reactant of Route 4
N-Thioformylpiperidine

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